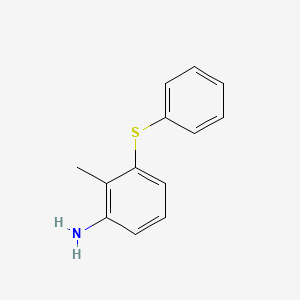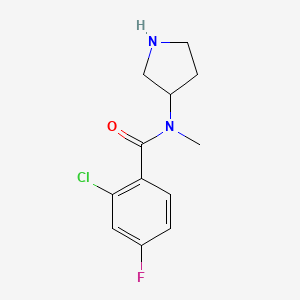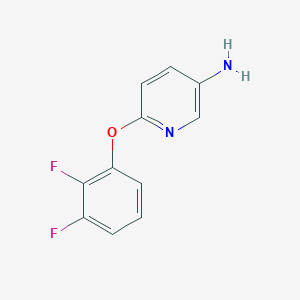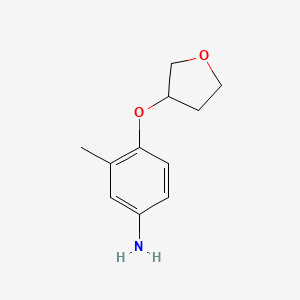
3-Methyl-4-(oxolan-3-yloxy)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3-Methyl-4-(oxolan-3-yloxy)aniline is C11H15NO2 . Its molecular weight is 193.25 g/mol . The IUPAC name is 4-methyl-3-(tetrahydro-3-furanyloxy)aniline . The InChI code is 1S/C11H15NO2/c1-8-2-3-9(12)6-11(8)14-10-4-5-13-7-10/h2-3,6,10H,4-5,7,12H2,1H3 .Physical And Chemical Properties Analysis
3-Methyl-4-(oxolan-3-yloxy)aniline is an oil at room temperature . The compound is stored at room temperature and has normal shipping temperature .Applications De Recherche Scientifique
Catalysis and Reaction Mechanisms : One study examined the methylation of aniline by methanol on zeolite H-Y using in situ (13)C MAS NMR spectroscopy. This research contributes to understanding the mechanism of alkylation reactions, crucial in organic synthesis (Wang et al., 2002).
Polyurethane Synthesis : Research on the synthesis of polyurethane cationomers with anil groups involved the synthesis of salicylideneanil structures, including 3-(11-bromoundecanoyloxymethyl)-N-(2-hydroxybenzilidene)aniline. This is significant for producing materials with fluorescent properties (Buruianǎ et al., 2005).
Organic Synthesis and Molecular Design : A study on 3,5- and 3,6-disubstituted 3,4-dihydroquinazolines highlighted the use of anilines in synthesizing complex organic structures, contributing to pharmaceutical and material sciences (Yunnikova & Ésenbaeva, 2016).
Docking and QSAR Studies : Research on docking and quantitative structure–activity relationship (QSAR) studies for certain aniline derivatives as c-Met kinase inhibitors underlines the role of aniline derivatives in drug discovery and optimization (Caballero et al., 2011).
Chemical Characterizations and Polymer Studies : The study of aniline-co-3-methyl thiophene copolymers synthesized with a new oxidant provided insights into the properties like conductivity and thermal stability, crucial for developing new materials (Şenkul et al., 2012).
Antimicrobial Agents : Research on Schiff’s Bases of 4-Chloro-3-coumarin aldehyde with different anilines, including 3-chloro-4-methyl aniline, demonstrated their potential as antimicrobial agents, which is significant for developing new pharmaceuticals (Bairagi et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-4-(oxolan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10/h2-3,6,10H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHOWNSMWYABDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(oxolan-3-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



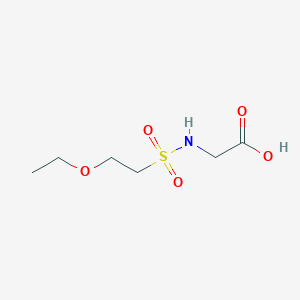
![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)
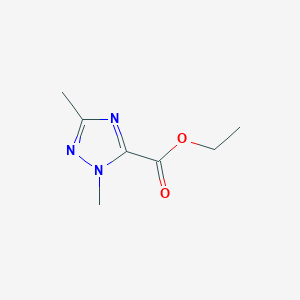
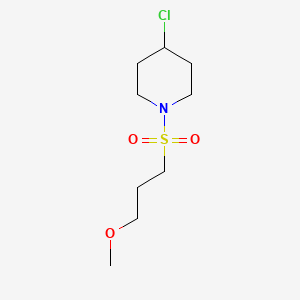
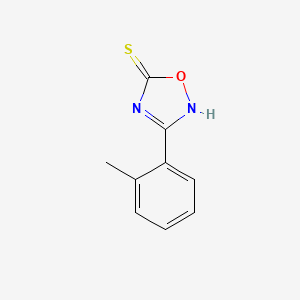
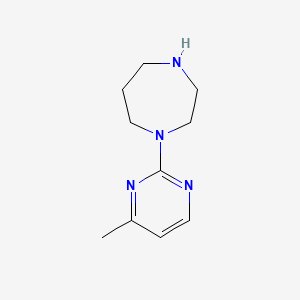
![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)

